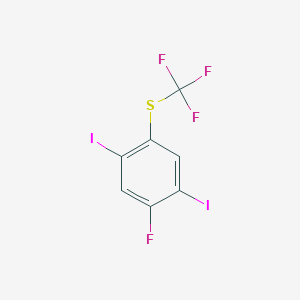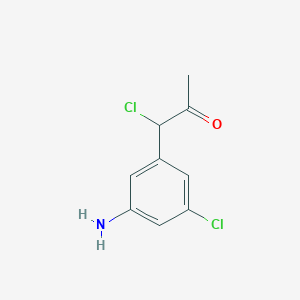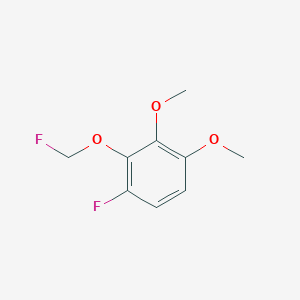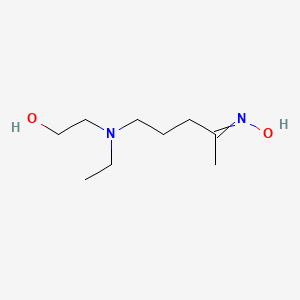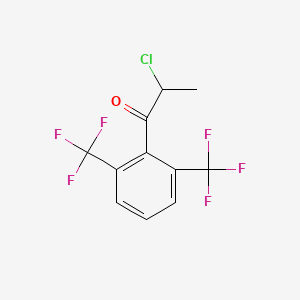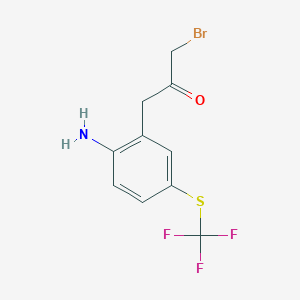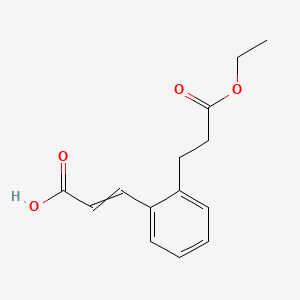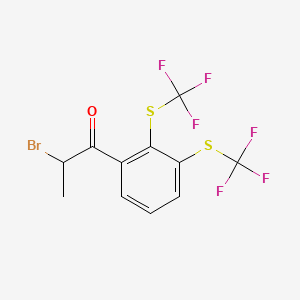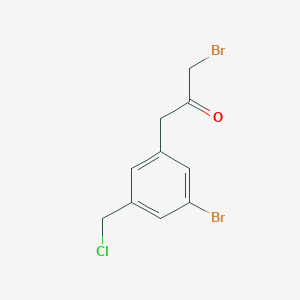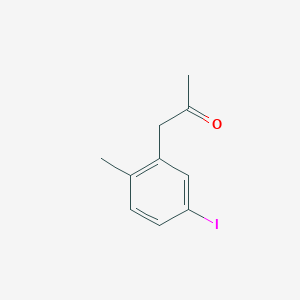![molecular formula C8H14FNO B14052491 [(8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B14052491.png)
[(8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol is a compound characterized by its five-membered heterocyclic structure. This structure is commonly found in various bioactive natural products, including peptides, alkaloids, and nucleoside analogs. The presence of a fluorine atom in the molecule enhances its biological activity, making it a subject of interest in various fields of research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as pyrrolidine and fluorinated reagents.
Cyclization: The formation of the pyrrolizine ring is accomplished through cyclization reactions, which may involve the use of catalysts and specific reaction conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The fluorine atom in the molecule can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can exhibit different biological activities and properties .
Applications De Recherche Scientifique
[(8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound’s bioactive properties make it useful in studying biological processes and interactions.
Mécanisme D'action
The mechanism of action of [(8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to enzymes and receptors, leading to increased biological activity. The compound can modulate various biochemical pathways, including those involved in inflammation, infection, and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(2R,7aS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl]methanol
- [(2R,7aS)-2-fluorotetrahydro-1H-pyrrolizin-7a-yl]methanol
- [(2R,7aS)-2-fluorotetrahydro-1H-pyrrolizin-7a (5H)-yl]methanol
Uniqueness
[(8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol is unique due to its specific stereochemistry and the presence of the fluorine atom, which enhances its biological activity compared to similar compounds. This makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C8H14FNO |
|---|---|
Poids moléculaire |
159.20 g/mol |
Nom IUPAC |
[(8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol |
InChI |
InChI=1S/C8H14FNO/c9-7-4-8(6-11)2-1-3-10(8)5-7/h7,11H,1-6H2/t7?,8-/m0/s1 |
Clé InChI |
QAJRFPVPHUYVFE-MQWKRIRWSA-N |
SMILES isomérique |
C1C[C@]2(CC(CN2C1)F)CO |
SMILES canonique |
C1CC2(CC(CN2C1)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



